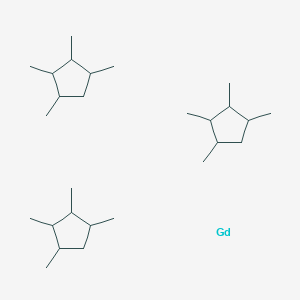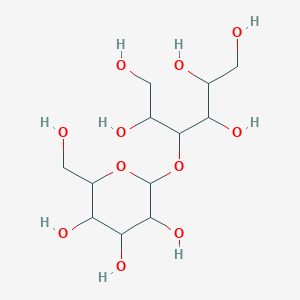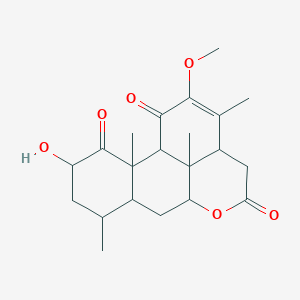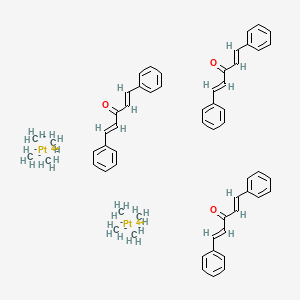
Nickel monoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel monoxide, also known as nickel(II) oxide, is an inorganic compound with the chemical formula NiO. It is the principal oxide of nickel and is classified as a basic metal oxide. This compound appears as a green crystalline solid and is primarily used as an intermediate in the production of nickel alloys .
Vorbereitungsmethoden
Nickel monoxide can be prepared through various methods:
Heating Nickel Powder: When nickel powder is heated above 400°C, it reacts with oxygen to form this compound.
Pyrolysis of Nickel Compounds: this compound can be synthesized by the pyrolysis of nickel(II) compounds such as hydroxide, nitrate, and carbonate.
Commercial Processes: In some industrial processes, green nickel oxide is produced by heating a mixture of nickel powder and water at 1000°C.
Analyse Chemischer Reaktionen
Nickel monoxide undergoes various chemical reactions, including:
Reduction: This compound can be reduced to metallic nickel using hydrogen gas or carbon monoxide.
Substitution: This compound can react with acids to form nickel salts and water.
Common reagents and conditions used in these reactions include hydrogen gas, carbon monoxide, and various acids. Major products formed from these reactions include nickel metal and nickel salts.
Wissenschaftliche Forschungsanwendungen
Nickel monoxide has a wide range of scientific research applications:
Electrochromic Devices: This compound is widely studied and applied in electrochromic devices due to its excellent optical modulation capability and electrochemical stability.
Battery Materials: It is used as an anode material in lithium-ion batteries due to its low cost, non-toxicity, and high theoretical capacity.
Magnetic Materials: This compound is used in the production of nickel-zinc ferrite and other magnetic materials.
Wirkmechanismus
Nickel monoxide exerts its effects through various mechanisms:
Catalytic Activity: In catalysis, this compound acts as a catalyst by providing active sites for chemical reactions.
Electrochromic Mechanism: In electrochromic devices, this compound undergoes reversible conversion between colorless Ni2+ and colored Ni3+ and Ni4+, allowing for dynamic optical modulation.
Vergleich Mit ähnlichen Verbindungen
Nickel monoxide can be compared with other similar compounds, such as:
Nickel(III) oxide (Ni2O3): Unlike this compound, nickel(III) oxide is less stable and less commonly encountered.
Nickel dioxide (NiO2): Nickel dioxide is another higher oxidation state of nickel, but it is also less stable compared to this compound.
Cobalt(II) oxide (CoO): Cobalt(II) oxide is similar to this compound in terms of its structure and properties, but it has different magnetic and catalytic properties.
This compound is unique due to its stability, wide range of applications, and its role as an intermediate in the production of nickel alloys.
Eigenschaften
CAS-Nummer |
12137-09-6 |
|---|---|
Molekularformel |
NiO |
Molekulargewicht |
74.693 g/mol |
IUPAC-Name |
nickel(2+);oxygen(2-) |
InChI |
InChI=1S/Ni.O/q+2;-2 |
InChI-Schlüssel |
KVAWBJDCAFOHRG-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-[7a-methyl-1-[1-[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol;7a-methyl-1-[1-[5,5,5-trifluoro-4-(trifluoromethyl)-4-trimethylsilyloxypent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-one;tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane;oxolane](/img/structure/B13394390.png)

![Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B13394394.png)

![13-ethyl-17-ethynyl-11-methylene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;Desogestrel](/img/structure/B13394401.png)
![2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[3-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]phenyl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[2-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one](/img/structure/B13394403.png)
![1,3,6-Trihydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/structure/B13394405.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]acetyl]amino]hexanoate](/img/structure/B13394407.png)
![(1S,8R,9S,12S,14R,15S,16R)-8,14,15-trihydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.0^{2,7.0^{12,16]hexadeca-2,6-diene-4,11-dione](/img/structure/B13394414.png)
![Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV)](/img/structure/B13394416.png)
![2-[[9-Propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride](/img/structure/B13394419.png)



